REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[N+:6]([O-:8])[C:5]([CH3:9])=[CH:4][C:3]=1[N+]([O-])=O.P(Cl)(Cl)([Cl:15])=O.[OH-].[Na+]>ClCCl>[Cl:15][C:3]1[CH:4]=[C:5]([CH3:9])[N+:6]([O-:8])=[CH:7][C:2]=1[Br:1] |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
35.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
After pouring onto ice (300 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase further extracted with chloroform (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
was triturated with petroleum ether (40-60)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C([N+](=CC1Br)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |